5-chloro-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamide compounds. It has been found to have significant applications in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide is not fully understood. It is believed to act by inhibiting the activity of enzymes such as dihydropteroate synthase and carbonic anhydrase, which are involved in the synthesis of folic acid and the regulation of pH, respectively. This leads to a disruption of cellular metabolism and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, reduce inflammation, and modulate the immune response. It has also been found to have some toxic effects on mammalian cells, including cytotoxicity and genotoxicity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-chloro-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying the mechanisms of bacterial and fungal infections. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are some limitations to its use in lab experiments, including its potential toxicity to mammalian cells and the need for further research to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research on 5-chloro-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide. One area of interest is its potential as a treatment for inflammatory bowel disease, which could be investigated further in animal models and clinical trials. Another potential direction is the development of analogs or derivatives of the compound with improved antimicrobial activity and reduced toxicity. Finally, the mechanism of action of the compound could be further elucidated through studies of its interactions with target enzymes and cellular pathways.
Synthesis Methods
The synthesis of 5-chloro-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide involves the reaction of 4-methyl-3-pyridinesulfonamide with 5-chlorothiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography.
Scientific Research Applications
5-chloro-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide has been found to have significant applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have antimicrobial activity against a range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. It has also been found to have anti-inflammatory activity and has been investigated as a potential treatment for inflammatory bowel disease.
Properties
IUPAC Name |
5-chloro-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S2/c1-7-4-5-12-6-8(7)13-17(14,15)10-3-2-9(11)16-10/h2-6,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCHWCCLGWYGMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NS(=O)(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.